molecular formula C12H8Cl2 B164877 2,4-Dichlorobiphenyl CAS No. 33284-50-3

2,4-Dichlorobiphenyl

Cat. No. B164877
CAS RN: 33284-50-3
M. Wt: 223.09 g/mol
InChI Key: WEJZHZJJXPXXMU-UHFFFAOYSA-N
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Description

2,4-Dichlorobiphenyl, also known as PCB 8, belongs to the class of organic compounds known as polychlorinated biphenyls . These are organic compounds containing at least two chlorine atoms attached to either benzene ring of the biphenyl moiety .


Synthesis Analysis

The synthesis of 2,4-Dichlorobiphenyl involves several methods. One method involves the use of new phenylating agents: iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate . Another method involves the preparation of a number of symmetrical and unsymmetrical polychlorobiphenyls by the Ullmann reaction .


Molecular Structure Analysis

The molecular formula of 2,4-Dichlorobiphenyl is C12H8Cl2 . Its average mass is 223.098 Da and its monoisotopic mass is 222.000305 Da .


Chemical Reactions Analysis

The bacterial isolate Pseudomonas spp. GSa and GSb have been shown to degrade 2,4’-dichlorobiphenyl through initial hydroxylation . The degradation of 2,4 Dichlorobiphenyl can occur via a meta-cleavage pathway .


Physical And Chemical Properties Analysis

2,4-Dichlorobiphenyl has a melting point of 46°C and a boiling point of 289.78°C . Its density is approximately 1.2490 g/cm³ . The compound is slightly soluble in water, with a solubility of 0.62mg/L at 25 ºC .

Scientific Research Applications

Environmental Science and Pollution Research

  • Field : Environmental Science
  • Application : Transformation of hydroxylated derivatives of 2,5-dichlorobiphenyl and 2,4,6-trichlorobiphenyl by Burkholderia xenovorans LB400 .
  • Method : The bacterium Burkholderia xenovorans LB400 was used to transform three hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB) when biphenyl was used as the carbon source .
  • Results : The PCB metabolite, 2,5-dichlorobenzoic acid (2,5-DCBA), was produced following the transformation of OH-2,5-DCBs .

Bioinformatics and Biotechnology

  • Field : Bioinformatics and Biotechnology
  • Application : Degradation of Poly Chlorinated Biphenyl Congeners .
  • Method : The degradation of 2,4-Dichlorobiphenyl was studied using Pseudomonas isolates GSa and GSb .
  • Results : The isolates showed diversity in degrading other PCB congener mix .

Analytical Chemistry

  • Field : Analytical Chemistry
  • Application : Use as a certified reference material (CRM) to quantify the analyte in environmental samples .
  • Method : Chromatography techniques .
  • Results : Accurate quantification of 2,4-Dichlorobiphenyl in environmental samples .

Bioremediation

  • Field : Bioremediation
  • Application : Degradation of 2,4-Dichlorobiphenyl .
  • Method : The degradation of 2,4-Dichlorobiphenyl was optimized under certain conditions such as temperature, pH, rpm, and concentration .
  • Results : The maximum degradation of 2,4-Dichlorobiphenyl was observed under optimized conditions .

Applied Microbiology and Biotechnology

  • Field : Applied Microbiology and Biotechnology
  • Application : Aerobic degradation of polychlorinated biphenyls .
  • Method : The microbial degradation of polychlorinated biphenyls (PCBs) has been extensively studied in recent years. The genetic organization of biphenyl catabolic genes has been elucidated in various groups of microorganisms .
  • Results : Key enzymes, specifically biphenyl 2,3-dioxygenases, have been intensively characterized, structure/sequence relationships have been determined and enzymes optimized for PCB transformation .

Environmental Bioremediation

  • Field : Environmental Bioremediation
  • Application : Bioremediation of 2,4-Dichlorobiphenyl .
  • Method : The degradation of 2,4-Dichlorobiphenyl was studied using Pseudomonas isolates GSa and GSb .
  • Results : The isolates showed diversity in degrading other PCB congener mix .

Environmental Science and Pollution Research

  • Field : Environmental Science
  • Application : Transformation of hydroxylated derivatives of 2,5-dichlorobiphenyl and 2,4,6-trichlorobiphenyl by Burkholderia xenovorans LB400 .
  • Method : The bacterium Burkholderia xenovorans LB400 was used to transform three hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB) when biphenyl was used as the carbon source .
  • Results : The PCB metabolite, 2,5-dichlorobenzoic acid (2,5-DCBA), was produced following the transformation of OH-2,5-DCBs .

Applied Microbiology and Biotechnology

  • Field : Applied Microbiology and Biotechnology
  • Application : Aerobic degradation of polychlorinated biphenyls .
  • Method : The microbial degradation of polychlorinated biphenyls (PCBs) has been extensively studied in recent years. The genetic organization of biphenyl catabolic genes has been elucidated in various groups of microorganisms .
  • Results : Key enzymes, specifically biphenyl 2,3-dioxygenases, have been intensively characterized, structure/sequence relationships have been determined and enzymes optimized for PCB transformation .

Analytical Chemistry

  • Field : Analytical Chemistry
  • Application : Use as a certified reference material (CRM) to quantify the analyte in environmental samples .
  • Method : Chromatography techniques .
  • Results : Accurate quantification of 2,4-Dichlorobiphenyl in environmental samples .

Safety And Hazards

2,4-Dichlorobiphenyl is classified as a specific target organ toxicant and is hazardous to the aquatic environment . It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The biodegradation of 2,4-Dichlorobiphenyl is a promising area of research. Recent advances in biological degradation of PCBs have introduced the functional bacteria and enzymes involved in the anaerobic and aerobic degradation of PCBs . This provides a theoretical foundation and practical basis for using PCBs-degrading microorganisms for bioremediation .

properties

IUPAC Name

2,4-dichloro-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJZHZJJXPXXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040301
Record name 2,4-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorobiphenyl

CAS RN

33284-50-3
Record name 2,4-Dichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA0I162CWS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
872
Citations
P Van Der Sluis, GWH Moes, H Behm… - … Section C: Crystal …, 1990 - scripts.iucr.org
(IUCr) Structure of 2,4'-dichlorobiphenyl (PCB 8) Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 46 Part …
Number of citations: 4 scripts.iucr.org
A Muthukrishnan, MV Sangaranarayanan… - Chemical Physics …, 2010 - Elsevier
The reductive cleavage of carbon–chlorine bonds in 2,4-dichlorobiphenyl (PCB-7) is investigated using the convolution potential sweep voltammetry and quantum chemical calculations…
Number of citations: 16 www.sciencedirect.com
SK Jayanna, D Gayathri - Current Microbiology, 2015 - Springer
Two bacterial isolates (Pseudomonas sp. GSa and Pseudomonas sp. GSb) were in close association able to assimilate 2,4 dichlorobiphenyl (2,4 CB), a PCB congener. GC–MS …
Number of citations: 7 link.springer.com
DL Busbee, RL Ziprin - Archives of toxicology, 1994 - Springer
Absorption from the gastrointestinal tract and subsequent vascular transport of [ 3 H]-2,4′-dichlorobiphenyl (Aroclor 1232; DCB) was investigated in an ovine model system. Rapid …
Number of citations: 7 link.springer.com
RM Burgess, SA Ryba, MM Perron… - … and Chemistry: An …, 2004 - Wiley Online Library
Recents studies demonstrate that sedimentary black carbon (BC) affects the sorption of some hydrophobic organic contaminants (HOCs) to a greater extent than sedimentary organic …
Number of citations: 22 setac.onlinelibrary.wiley.com
D Gayathri, KJ Shobha - 2015 - nopr.niscpr.res.in
Biodegradation of 2,4'-dichlorobiphenyl (2,4 CB), by two isolates of Pseudomonas (GSa and GSb) was compared using GC-MS. Transformer oil polluted soil was used for the isolation …
Number of citations: 5 nopr.niscpr.res.in
D Barriault, F Lépine, M Mohammadi, S Milot… - Journal of Biological …, 2004 - ASBMB
2,2′-Dichlorobiphenyl (CB) is transformed by the biphenyl dioxygenase of Burkholderia xenovorans LB400 (LB400 BPDO) into two metabolites (1 and 2). The most abundant …
Number of citations: 26 www.jbc.org
D Gayathri, SK Jayanna - Bulletin of Environmental and Scientific …, 2014 - cabdirect.org
Pseudomonas spp. consortium (GSa and GSb) was optimized to degrade 2, 4 dichlorbiphenyl (2, 4 CB) in shake flask culture. The optimisation parameters such as concentration of the …
Number of citations: 2 www.cabdirect.org
DO Rybkina, EG Plotnikova, LV Dorofeeva… - Microbiology, 2003 - Springer
Strain B51 capable of degrading polychlorinated biphenyls (PCB) was isolated from soil contaminated with wastes from the chemical industry. Based on its morphological and …
Number of citations: 37 link.springer.com
AJ Lambo, TR Patel - Letters in applied microbiology, 2007 - academic.oup.com
Aims: The present work investigates the possibility that temperature could regulate the pattern of transformation of 2,4′‐chlorobiphenyl (2,4′‐CB) by psychrotolerant Hydrogenophaga …
Number of citations: 3 academic.oup.com

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